molecular formula C8H11N3S B7723311 N-amino-N'-benzylcarbamimidothioic acid

N-amino-N'-benzylcarbamimidothioic acid

Cat. No.: B7723311
M. Wt: 181.26 g/mol
InChI Key: ZTRUHAVBRPABTK-UHFFFAOYSA-N
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Description

N-amino-N’-benzylcarbamimidothioic acid is an organic compound that features a unique combination of functional groups, including an amino group, a benzyl group, and a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-amino-N’-benzylcarbamimidothioic acid typically involves the reaction of benzylamine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-amino-N’-benzylcarbamimidothioic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-amino-N’-benzylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfoxides

    Reduction: Amines, thiols

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

N-amino-N’-benzylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-amino-N’-benzylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

  • N-amino-N’-methylcarbamimidothioic acid
  • N-amino-N’-ethylcarbamimidothioic acid
  • N-amino-N’-phenylcarbamimidothioic acid

Comparison: N-amino-N’-benzylcarbamimidothioic acid is unique due to its benzyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, or phenyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-amino-N'-benzylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRUHAVBRPABTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN=C(NN)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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